Ethyl 4-(phenylamino)benzoate Ethyl 4-(phenylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 64878-66-6
VCID: VC6140568
InChI: InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2
Molecular Formula: C15H15NO2
Molecular Weight: 241.29

Ethyl 4-(phenylamino)benzoate

CAS No.: 64878-66-6

Cat. No.: VC6140568

Molecular Formula: C15H15NO2

Molecular Weight: 241.29

* For research use only. Not for human or veterinary use.

Ethyl 4-(phenylamino)benzoate - 64878-66-6

Specification

CAS No. 64878-66-6
Molecular Formula C15H15NO2
Molecular Weight 241.29
IUPAC Name ethyl 4-anilinobenzoate
Standard InChI InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3
Standard InChI Key OXXSAXCSHHARKT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate features a benzoate core substituted with a formamidine group linked to a methylphenylamine moiety. Its molecular formula, C₁₇H₁₈N₂O₂, corresponds to a molecular weight of 282.34 g/mol . The ethyl ester at the para position enhances solubility in organic matrices, while the conjugated system across the formamidine bridge facilitates UV absorption through π-π* electronic transitions .

IUPAC and Common Names

  • Systematic Name: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

  • Synonyms: UV-1, Milestab 1, Runsorb UV-1

  • CAS Registry: 57834-33-0

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step condensation process:

  • Formation of (4-Ethoxycarbonylphenyl)formamidine:
    Ethyl 4-aminobenzoate reacts with triethyl orthoformate at 70–145°C, yielding the formamidine intermediate .

  • Coupling with N-Methylaniline:
    The intermediate undergoes nucleophilic substitution with N-methylaniline at 190°C, forming the final product as a light yellow semi-solid .

Industrial Manufacturing

Scaled production optimizes reaction conditions for yield (>90%) and purity. Continuous-flow reactors maintain precise temperature control, while solvent recovery systems minimize waste . The product is typically formulated as a 10–20% solution in polyols for ease of integration into PU systems .

Physicochemical Properties

Key Physical Parameters

PropertyValue
Boiling Point188°C (0.1 Torr)
Density1.05 g/cm³
Solubility in Water34.7 mg/L at 20°C
pKa6.94
LogP (Octanol-Water)4.46
Vapor Pressure78 Pa at 25°C

Data sourced from controlled laboratory measurements .

Stability and Reactivity

Applications in Polymer Science

Polyurethane Systems

As the primary application domain, UV-1 enhances the lightfastness of:

  • Microcellular Foams: Prevents yellowing in footwear soles by absorbing 95% of UV-B radiation .

  • Elastomers: Maintains tensile strength in automotive seals exposed to solar radiation .

  • Coatings: Used in artificial leather at 0.5–1.5% w/w to retain color vibrancy .

Comparative Performance

UV-1 outperforms benzophenone-3 in accelerated weathering tests (QUV Chamber, ASTM G154):

UV AbsorberYellowness Index (ΔYI) after 500 h
UV-12.3
Benzophenone-34.7
Benzotriazole3.9

Data adapted from industrial trials .

Biological and Environmental Considerations

Ecotoxicology

Innovations and Future Directions

Recent research explores hybrid stabilizers combining UV-1 with hindered amine light stabilizers (HALS) for synergistic effects. Preliminary results show a 40% reduction in photooxidation rates in PU adhesives compared to UV-1 alone . Additionally, nanoencapsulation techniques aim to improve dispersion in hydrophobic matrices while reducing leaching .

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